

Application Note: Studying Drug Partitioning in Lipid Bilayers Using DPPC-13C

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Compound of Interest

Compound Name: DPPC-13C

Cat. No.: B15564745

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction of drug molecules with lipid bilayers is a critical factor in determining their absorption, distribution, metabolism, and excretion (ADME) properties. The partitioning of a drug into the cell membrane can influence its bioavailability, efficacy, and potential for toxicity. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly with the use of ¹³C-isotopically labeled lipids, offers a powerful, non-invasive technique to probe these interactions at an atomic level. This application note provides a detailed protocol for using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, with ¹³C labeling at specific positions (**DPPC-13C**), to study the partitioning and localization of drugs within a model lipid bilayer.

By monitoring changes in the ¹³C chemical shifts and other NMR parameters of DPPC upon drug incorporation, researchers can gain insights into the location, orientation, and dynamics of the drug within the membrane, and quantify its partitioning behavior.^{[1][2][3]}

Principle of the Method

The partitioning of a drug molecule into a **DPPC-13C** lipid bilayer perturbs the local chemical environment of the ¹³C-labeled carbon atoms in the lipid. This perturbation leads to changes in their NMR chemical shifts. The magnitude of this chemical shift perturbation (CSP) is dependent on the proximity of the drug molecule to the labeled site on the DPPC molecule and the concentration of the drug in the bilayer. By systematically titrating the **DPPC-13C** liposomes

with a drug and monitoring the ^{13}C chemical shifts, one can determine the partition coefficient (K_p) of the drug between the aqueous phase and the lipid bilayer.[4]

The location of the drug within the bilayer can be inferred by using DPPC that is ^{13}C -labeled at different positions (e.g., in the headgroup, glycerol backbone, or at various positions along the acyl chains). The largest chemical shift perturbations will be observed for the labeled carbons that are in closest proximity to the bound drug molecules.[5]

Experimental Protocols

1. Preparation of **DPPC- ^{13}C** Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs by the extrusion method, which produces vesicles of a defined size.

Materials:

- ^{13}C -labeled 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (**DPPC- ^{13}C**)
- Drug of interest
- Chloroform
- Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Mini-extruder
- Polycarbonate membranes (e.g., 100 nm pore size)
- Glass vials
- Rotary evaporator
- Nitrogen gas stream
- Water bath or heating block

Protocol:

- Lipid Film Formation:

1. Dissolve a known amount of **DPPC-13C** in chloroform in a round-bottom flask.
2. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
3. Further dry the film under a gentle stream of nitrogen gas for at least 1 hour, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

- Hydration:

1. Hydrate the lipid film with the buffer solution by vortexing. The temperature of the buffer should be above the main phase transition temperature of DPPC ($T_m \approx 41^\circ\text{C}$), for example, at 50°C . This will form multilamellar vesicles (MLVs).
2. The final lipid concentration is typically in the range of 10-25 mg/mL.

- Extrusion:

1. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
2. Heat the extruder to a temperature above the T_m of DPPC (e.g., 50°C).
3. Load the MLV suspension into one of the syringes of the extruder.
4. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This will produce a translucent suspension of LUVs.

- Drug Incorporation:

1. Prepare a stock solution of the drug of interest in the same buffer.
2. Add the desired amount of the drug stock solution to the LUV suspension to achieve the target drug-to-lipid molar ratio.

3. Incubate the mixture for a sufficient time to allow for partitioning equilibrium to be reached. The incubation time and temperature will depend on the specific drug and should be determined empirically.

2. Solid-State NMR Sample Preparation and Data Acquisition

Materials:

- **DPPC-13C** LUVs with and without the drug
- Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe
- Zirconia rotors (e.g., 4 mm)

Protocol:

- Sample Packing:
 1. Transfer the LUV suspension containing the drug into a solid-state NMR rotor.
 2. Pellet the liposomes by ultracentrifugation directly into the rotor.
 3. Carefully remove the supernatant.
- NMR Data Acquisition:
 1. Insert the rotor into the MAS probe of the NMR spectrometer.
 2. Tune the probe to the ^1H and ^{13}C frequencies.
 3. Set the magic-angle spinning rate (e.g., 5-10 kHz).
 4. Acquire 1D ^{13}C spectra using a cross-polarization (CP) pulse sequence with high-power proton decoupling.
 5. Ensure that the recycle delay is sufficiently long (at least 5 times the proton T_1 relaxation time) for quantitative measurements.[\[1\]](#)[\[6\]](#)

- Record spectra for a series of samples with varying drug concentrations and a control sample with no drug.

Data Presentation and Analysis

The primary data obtained are the 1D ^{13}C MAS NMR spectra of **DPPC- ^{13}C** in the presence and absence of the drug. The interaction of the drug with the lipid bilayer will cause a chemical shift perturbation (CSP) of the **DPPC- ^{13}C** signals.

1. Calculating Chemical Shift Perturbation (CSP)

The CSP for each ^{13}C resonance is calculated using the following equation:

$$\Delta\delta = |\delta_{\text{bound}} - \delta_{\text{free}}|$$

where:

- $\Delta\delta$ is the chemical shift perturbation.
- δ_{bound} is the chemical shift of the **DPPC- ^{13}C** resonance in the presence of the drug.
- δ_{free} is the chemical shift of the **DPPC- ^{13}C** resonance in the absence of the drug.

2. Determining the Partition Coefficient (K_p)

Assuming a two-state model where the drug is either free in the aqueous phase or bound to the lipid bilayer, and that the exchange between these two states is fast on the NMR timescale, the observed chemical shift (δ_{obs}) is a weighted average of the shifts in the free and bound states:

$$\delta_{\text{obs}} = (1 - f_{\text{bound}}) * \delta_{\text{free}} + f_{\text{bound}} * \delta_{\text{bound}}$$

where:

- f_{bound} is the fraction of drug-bound lipid sites.

The partition coefficient, K_p , is defined as the ratio of the concentration of the drug in the lipid phase to its concentration in the aqueous phase. From the NMR titration data, K_p can be

determined by fitting the change in chemical shift as a function of the total drug concentration.
[4]

Quantitative Data Summary

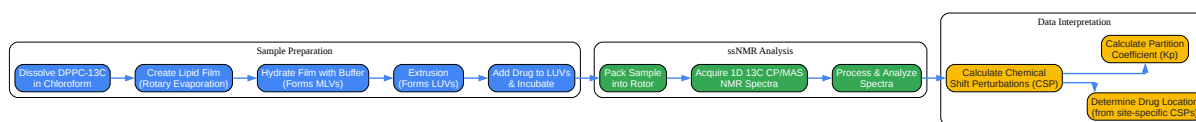
The following table summarizes findings on the partitioning of selected drugs in phosphocholine bilayers. It is important to note that a comprehensive database of partition coefficients determined specifically by **DPPC-13C** NMR is not readily available in the literature. The data presented here are compiled from various studies and methods to provide an illustrative comparison.

Drug	Lipid System	Method	Partition Coefficient (Kp) / Location	Reference(s)
Ibuprofen	DPPC	Molecular Dynamics	High partition coefficient, locates in the upper chain/glycerol region.	[5][7]
POPC	Solid-State NMR	Adopts a mean position in the upper chain/glycerol region.	[5]	
Propranolol	Phosphatidylserine/ Phosphatidic acid	Spectroscopy	Kp > 20 times higher than in neutral phosphatidylcholine membranes.	[8]
Phosphatidylcholine	Spectroscopy	Localized in the lipid polar head groups region.	[8]	
DMPC/DMPG	Magnetophoresis	Partitioning is favored by increased anionic character of the bilayer.	[9]	
Amantadine	DMPC	Solid-State NMR & MD	Stably binds within the membrane; cholesterol reduces partitioning.	[10]

Aspirin	DPPC	Molecular Dynamics	High partition coefficient, with the charged form being fully hydrated. [7]
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Visualization of Workflows and Concepts

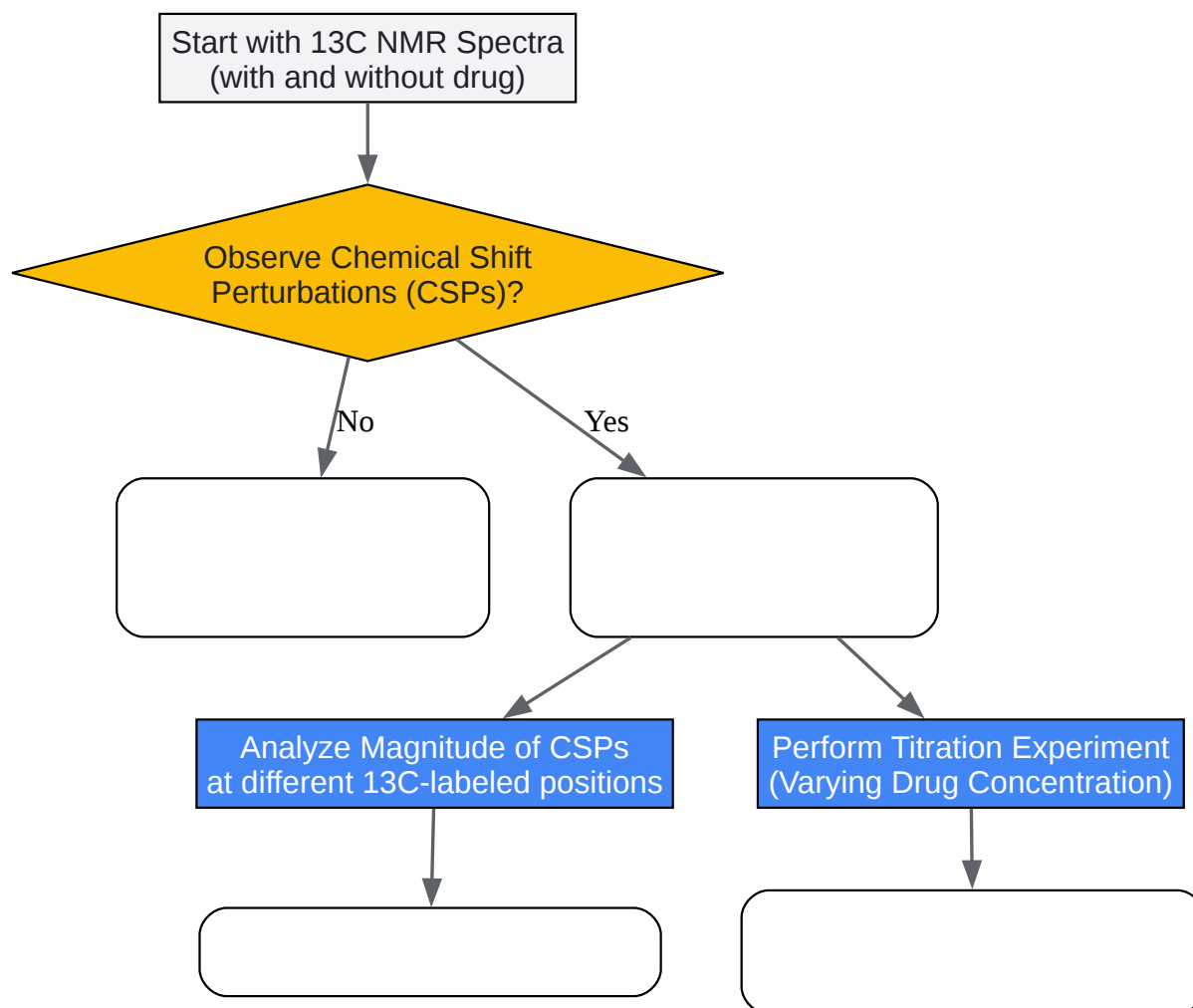
Experimental Workflow Diagram



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Caption: Experimental workflow for studying drug partitioning using **DPPC-13C** and ssNMR.

Logical Relationship for Data Interpretation



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Caption: Logical workflow for interpreting ^{13}C NMR data to determine drug partitioning.

Conclusion

The use of ^{13}C -labeled DPPC in conjunction with solid-state NMR spectroscopy provides a robust and detailed method for characterizing drug-membrane interactions. This approach allows for the determination of not only whether a drug partitions into the lipid bilayer but also its preferential location within the membrane and the thermodynamics of this interaction. The protocols and data analysis workflows presented in this application note serve as a

comprehensive guide for researchers in pharmacology and drug development to employ this powerful technique in their studies. While quantitative data for a wide range of drugs using this specific method is still emerging, the principles are well-established and can be applied to new drug candidates to gain crucial insights into their membrane partitioning behavior.[2][11]

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